1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a furan ring, and a thiomorpholine group
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-13-3-4-16-17(10-13)25-12-24-16)19-11-14(15-2-1-7-23-15)21-5-8-26-9-6-21/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXHQVJXFCMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of functional group transformations to introduce the furan and thiomorpholine moieties. The final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its safer alternatives like triphosgene in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-thiomorpholinoethyl)urea: Lacks the furan ring, which may affect its reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the thiomorpholine group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the furan and thiomorpholine groups may enhance its versatility in various applications .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula: C18H14N2O5S2
- Molecular Weight: 402.44 g/mol
- CAS Number: 682783-75-1
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with furan and thiomorpholine moieties. The general synthetic pathway includes the formation of the urea linkage through isocyanate intermediates, which can be derived from the corresponding amines or alcohols.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that related urea derivatives inhibited cell proliferation in human breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, with IC50 values ranging from 0.004 μM to higher concentrations depending on the specific derivative tested .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.004 |
| SK-Hep-1 (Liver) | Moderate |
| NUGC-3 (Gastric) | Moderate |
Antimicrobial Activity
Compounds containing thiomorpholine and furan rings have demonstrated antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 µg/mL against several pathogens .
The mechanism underlying the biological activity of such compounds often involves the inhibition of key enzymes such as DNA topoisomerases and HIV reverse transcriptase. These enzymes are crucial for DNA replication and transcription in both cancerous and viral cells, making them prime targets for therapeutic intervention .
Case Studies
- Anticancer Efficacy : A study involving a series of urea derivatives indicated that modifications to the benzo[d][1,3]dioxole structure significantly enhanced anticancer activity. The most potent compounds were those that incorporated both furan and thiomorpholine functionalities .
- Antimicrobial Studies : Another research project focused on the antimicrobial properties of thiourea derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future modifications for improved efficacy .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzodioxole core via cyclization of catechol derivatives under acidic conditions.
- Step 2: Introduction of the furan-2-yl group via coupling reactions, often using palladium catalysts (e.g., Pd(OAc)₂) in a dioxane/water solvent system .
- Step 3: Thiomorpholinoethyl urea linkage formation using carbodiimide coupling reagents (e.g., EDC/HCl) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Key Conditions: - Temperature control during urea bond formation to prevent decomposition.
- Use of bases like K₂CO₃ to deprotonate intermediates and drive reactions to completion .
- Purification via silica gel chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify benzodioxole (δ 6.8–7.2 ppm), furan (δ 7.4–7.6 ppm), and thiomorpholine (δ 2.8–3.5 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₈H₂₀N₂O₃S: 360.12 g/mol) .
- HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can conflicting crystallographic data on the compound’s conformation be resolved?
Conflicts often arise from flexible thiomorpholinoethyl and furan moieties. Methodologies include:
- SHELXL Refinement: Use high-resolution X-ray data (≤1.0 Å) and restraints for thermal parameters to model disorder in the thiomorpholine ring .
- DFT Calculations: Compare experimental bond angles/distances (e.g., C–N–C in urea: ~120°) with computational models (B3LYP/6-31G* basis set) to validate low-energy conformers .
- Twinned Data Analysis: Employ SHELXE for deconvoluting overlapping reflections in cases of crystal twinning .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for the compound’s bioactivity?
- Analog Synthesis: Replace furan-2-yl with thiophene-3-yl or pyridyl groups to assess electronic effects on antibacterial activity .
- In Vitro Assays: Test inhibition of bacterial enoyl-ACP reductase (IC₅₀ values) with MIC ranges (e.g., 2–16 µg/mL against S. aureus) .
- Molecular Docking: Use AutoDock Vina to predict binding poses in the enzyme’s hydrophobic pocket, correlating furan π-stacking with activity .
Q. How can regioselectivity challenges in introducing the thiomorpholinoethyl group be addressed?
- Directed Metalation: Utilize Bu₂Mg in toluene to selectively functionalize the benzodioxole ring at the 5-position before introducing thiomorpholine .
- Protecting Groups: Temporarily block reactive sites (e.g., urea NH) with Boc groups during alkylation steps .
- Flow Chemistry: Optimize reaction time (<30 min) and temperature (50°C) in continuous flow reactors to enhance yield (>85%) .
Q. What strategies resolve discrepancies in biological activity data across different assay conditions?
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size (e.g., 5×10⁵ CFU/mL) .
- Dose-Response Curves: Generate Hill slopes (nH ~1.0) to confirm target-specific inhibition vs. nonspecific cytotoxicity .
- Metabolic Stability Tests: Compare half-life (t₁/₂) in human liver microsomes (e.g., 45 min) to rule out false negatives due to rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
